

Spectroscopic Comparison Guide: N-Substituted 3,5-Dinitrobenzamides

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Compound of Interest

Compound Name: *N*-(2-methoxyethyl)-3,5-dinitrobenzamide

Cat. No.: B4786977

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Executive Summary

Context: N-substituted 3,5-dinitrobenzamides are a critical scaffold in medicinal chemistry, exhibiting potent antitubercular (anti-TB) and antitumor properties. Their structural core—an electron-deficient aromatic ring coupled with an amide linker—serves as a versatile pharmacophore for inhibiting enzymes like DprE1 in *Mycobacterium tuberculosis*.

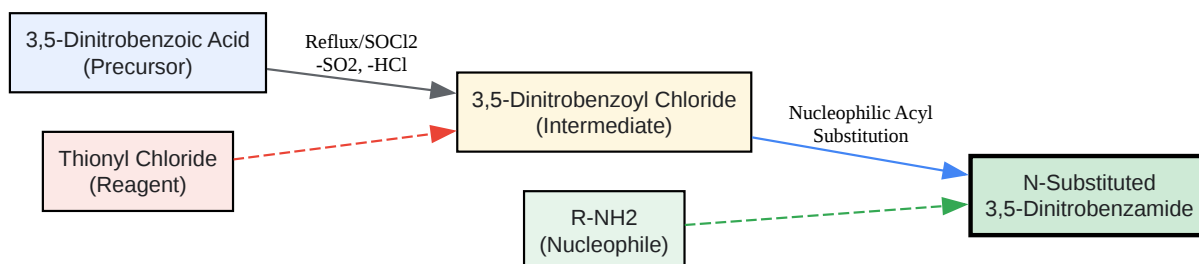
Objective: This guide objectively compares the spectroscopic signatures of N-substituted 3,5-dinitrobenzamides against their metabolic precursors (3,5-dinitrobenzoic acid) and structural analogs. It focuses on using NMR, FT-IR, and UV-Vis spectroscopy to validate synthesis, assess purity, and differentiate electronic effects induced by N-substitution.

Part 1: Structural Context & Synthesis Logic

To understand the spectroscopic data, one must first understand the synthesis. The electron-withdrawing nature of the two nitro groups at positions 3 and 5 creates a highly symmetric, electron-deficient ring system. This significantly influences the chemical shifts in NMR and the vibrational frequencies in IR.

Synthesis Workflow

The standard protocol involves the conversion of 3,5-dinitrobenzoic acid to its acid chloride, followed by nucleophilic attack by a primary or secondary amine.



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Figure 1: Synthetic pathway for N-substituted 3,5-dinitrobenzamides via acid chloride activation.

Part 2: Spectroscopic Comparison

This section compares the target molecule (N-substituted amide) against its primary alternative/contaminant (the carboxylic acid precursor) and analyzes the effect of the N-substituent.

Nuclear Magnetic Resonance (¹H NMR)

The 3,5-dinitro substitution pattern creates a distinct

symmetry in the aromatic ring (assuming a symmetric N-substituent or free rotation). This simplifies the aromatic region into two signals: a triplet (H4) and a doublet (H2, H6).

Comparative Data: Chemical Shifts (

, ppm) Solvent: DMSO-d

Feature	3,5-Dinitrobenzoic Acid (Precursor)	N-Methyl-3,5-dinitrobenzamide (Target)	N-Phenyl-3,5-dinitrobenzamide (Analog)
H-2, H-6 (Ar)	8.90 (d, Hz)	9.05 - 9.15 (d)	9.10 - 9.20 (d)
H-4 (Ar)	9.02 (t, Hz)	8.90 - 8.98 (t)	8.95 - 9.05 (t)
Amide/Acid H	13.5 - 14.0 (br s, COOH)	9.1 - 9.3 (br q, NH)	10.8 - 11.2 (s, NH)
Substituent	N/A	2.90 (d, CH)	7.1 - 7.8 (m, Ph-H)

Expert Insight:

- **Deshielding Effect:** The amide nitrogen is less electron-withdrawing than the carboxylic acid oxygen. However, the resonance interaction in the amide can lead to slight downfield shifts of the ortho protons (H2, H6) in the amide compared to the acid, depending on the solvent and H-bonding.
- **Differentiation:** The disappearance of the broad carboxylic acid proton (>13 ppm) and the appearance of the amide NH (coupling with adjacent alkyl protons, e.g., quartet for N-methyl) is the primary confirmation of conversion.
- **Aromatic Region:** The 3,5-dinitro protons appear as a classic "roofing" pattern or distinct doublet/triplet pair. The integration ratio must be 2:1 (H2,6 : H4).

Fourier Transform Infrared Spectroscopy (FT-IR)

IR is the fastest method to verify the functional group transformation from Acid

Chloride

Amide.

Comparative Data: Vibrational Frequencies (cm

Functional Group	3,5-Dinitrobenzoic Acid	N-Substituted Amide	Comparison Logic
O-H Stretch	2500–3300 (Broad, dimer)	Absent	Disappearance confirms loss of COOH.
N-H Stretch	N/A	3250–3350 (Sharp)	Presence confirms Amide formation.
C=O Stretch	1690–1710 (Acid dimer)	1640–1660 (Amide I)	Amide C=O is lower due to resonance ().
NO (Asym)	1530–1550	1530–1550	Remains largely unchanged (diagnostic for core).
NO (Sym)	1340–1350	1340–1350	Remains largely unchanged.

Expert Insight: The shift of the carbonyl band is the most reliable indicator. The acid carbonyl appears around 1700 cm

, while the amide carbonyl (Amide I band) shifts to lower frequencies (~1650 cm

) due to the delocalization of the nitrogen lone pair into the carbonyl system, weakening the C=O bond order.

UV-Vis Spectroscopy

While less specific for structural identification, UV-Vis is critical for assessing conjugation and purity.

- : Typically 220–240 nm (

of benzene ring) and a shoulder ~260–300 nm (charge transfer).

- Effect of Substitution: N-aryl amides (e.g., N-phenyl) show a bathochromic (red) shift and hyperchromic effect compared to N-alkyl amides due to extended conjugation between the benzamide ring and the N-phenyl ring.

Part 3: Experimental Protocols

Protocol A: Synthesis of N-Ethyl-3,5-dinitrobenzamide

Rationale: This protocol uses an acid chloride intermediate, ensuring higher yields than direct coupling.

Materials:

- 3,5-Dinitrobenzoic acid (1.0 eq)
- Thionyl chloride (SOCl₂) (Excess, solvent/reagent)[1]
- Ethylamine (2.0 eq or 1.0 eq + EtN)
- Dichloromethane (DCM) (Solvent)

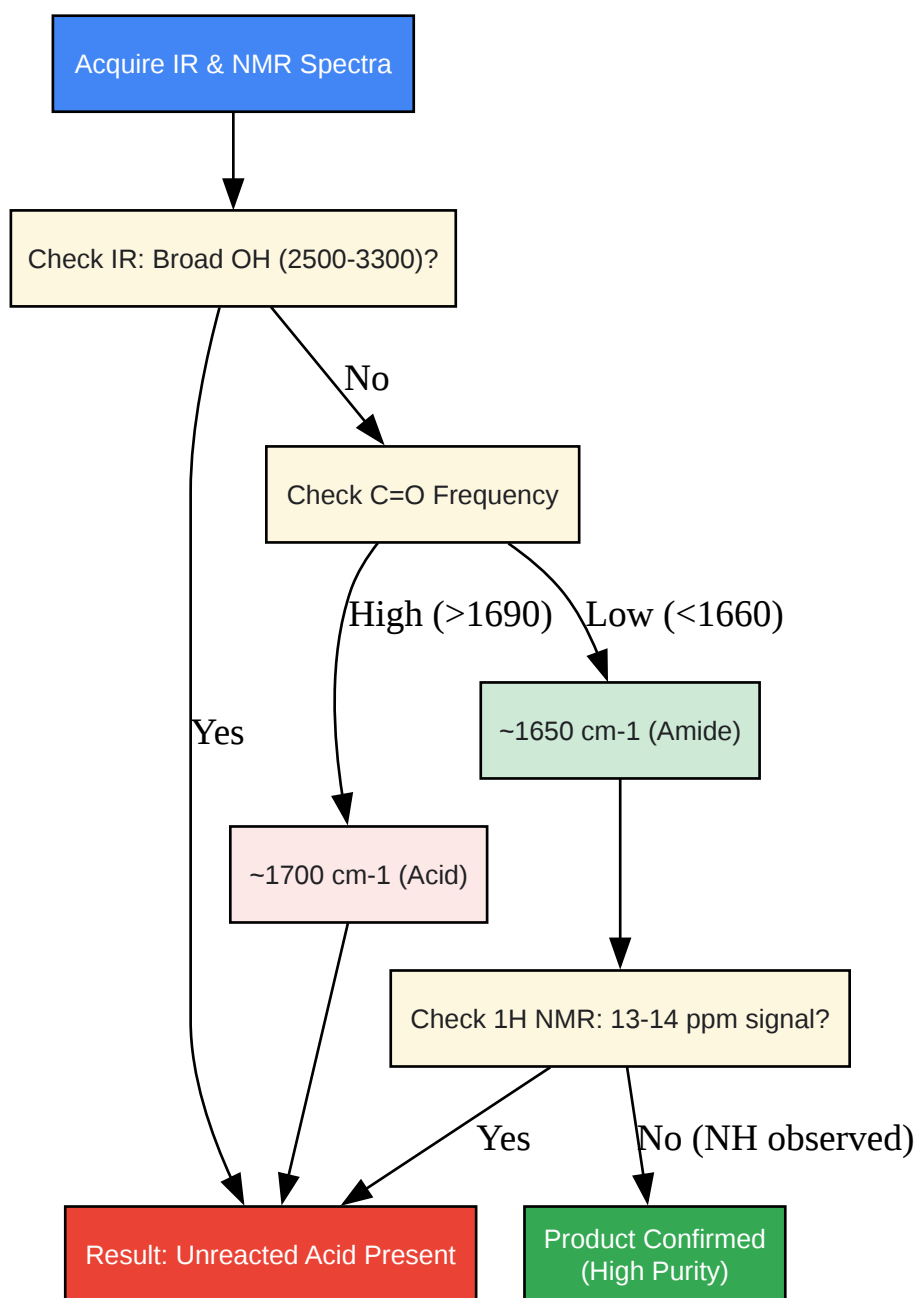
Step-by-Step Methodology:

- Activation: In a dry round-bottom flask, reflux 3,5-dinitrobenzoic acid with excess thionyl chloride for 2-3 hours until the solution becomes clear.
 - Checkpoint: Monitor by TLC (conversion of polar acid to non-polar chloride).
- Evaporation: Remove excess SOCl₂ under reduced pressure. The residue (3,5-dinitrobenzoyl chloride) is moisture-sensitive; proceed immediately.
- Coupling: Dissolve the residue in dry DCM. Cool to 0°C in an ice bath.

- Addition: Dropwise add ethylamine (or ethylamine hydrochloride with triethylamine) dissolved in DCM. The base neutralizes the HCl byproduct.
- Reaction: Stir at room temperature for 4–6 hours.
- Workup: Wash the organic layer with 1M HCl (to remove unreacted amine), then sat. NaHCO₃ (to remove unreacted acid), and finally brine.
- Purification: Dry over anhydrous Na₂SO₄, filter, and evaporate. Recrystallize from Ethanol/Water.[2]

Protocol B: Spectroscopic Validation Workflow

Use this logic flow to interpret spectral data and troubleshoot synthesis.



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Figure 2: Decision tree for spectroscopic validation of N-substituted dinitrobenzamides.

Part 4: References

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